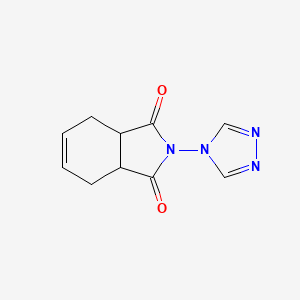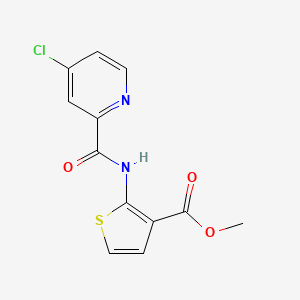
2-(4H-1,2,4-triazol-4-il)-3a,4,7,7a-tetrahidro-1H-isoindol-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a triazole ring fused with an isoindole structure
Aplicaciones Científicas De Investigación
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of coordination polymers and other advanced materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Análisis Bioquímico
Biochemical Properties
Compounds with a triazole ring have been known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the unique structure of the compound, including the presence of the triazole ring.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with a triazole derivative. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions where the triazole ring is formed in situ from appropriate precursors.
Condensation Reactions: Employing condensation reactions between isoindole derivatives and triazole-forming reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired product formation.
Análisis De Reacciones Químicas
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and isoindole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or isoindole rings .
Mecanismo De Acción
The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione include:
1,2,4-Triazole Derivatives: Such as 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Isoindole Derivatives: Including various substituted isoindoles with different functional groups.
Uniqueness
The uniqueness of 2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combined triazole and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler triazole or isoindole compounds .
Propiedades
IUPAC Name |
2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-2,5-8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPYFVEXKGCNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331790 |
Source


|
| Record name | 2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524934-31-4 |
Source


|
| Record name | 2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)


![2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE](/img/structure/B2408451.png)

![3,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)



![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)
